Gibberellin A9 methyl ester

Description

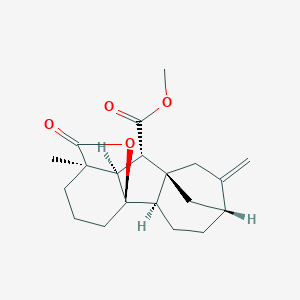

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMJALKMNRHGF-WARWBDHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555159 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-08-5 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gibberellin A9 methyl ester chemical properties and structure

Technical Whitepaper: Gibberellin A9 Methyl Ester Physiochemical Profile, Metabolic Divergence, and Bio-Analytical Applications [1]

Executive Summary

Gibberellin A9 methyl ester (GA9-Me) represents a critical junction in the chemical biology of plant hormones, serving as both a potent bioactive signal in pteridophytes (ferns) and a catabolic inactivation product in angiosperms. For the researcher, GA9-Me is the primary analytical derivative for Gas Chromatography-Mass Spectrometry (GC-MS) profiling of the biosynthetic precursor Gibberellin A9 (GA9).[1] This guide synthesizes the chemical architecture, divergent metabolic roles, and rigorous analytical protocols required for the study of GA9-Me, distinguishing its function as an "antheridiogen" in Lygodium species from its role as a metabolic dead-end in higher plants.[1]

Part 1: Chemical Identity & Structural Architecture[1]

GA9-Me is a tetracyclic diterpenoid derived from the ent-gibberellane skeleton.[1] Unlike bioactive C19-gibberellins (e.g., GA1, GA4) which possess hydroxyl groups at C-3 and/or C-13, the core GA9 structure is non-hydroxylated.[1] The methylation at the C-7 carboxyl group fundamentally alters its lipophilicity and receptor binding affinity.[1]

Structural Specifications

-

IUPAC Name: Methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1^5,8^.0^1,10^.0^2,8^]heptadecane-9-carboxylate[1][2]

-

Molecular Formula: C₂₀H₂₆O₄[6]

-

Stereochemistry: ent-gibberellane skeleton; C19-GA (lactone bridge between C-4 and C-10).[1]

Figure 1: Structural relationship between the precursor GA9 and its methyl ester derivative.[1]

Part 2: Physicochemical Properties

The methylation of GA9 significantly increases its lipophilicity (LogP), facilitating membrane permeability—a trait exploited by ferns for pheromonal signaling but utilized by analytical chemists for gas-phase separation.[1]

| Property | Value | Context/Relevance |

| Physical State | White crystalline solid | Standard purity >98% for analytical use.[1] |

| Melting Point | 132–134 °C | Distinct from free acid GA9 (~208°C). |

| Solubility | Soluble: CHCl₃, MeOH, EtOAcInsoluble: Water | Requires organic solvents for stock preparation.[1] |

| LogP (Predicted) | ~3.25 | High lipophilicity aids volatility in GC-MS. |

| Stability | Light Sensitive; Hydrolysis prone | Store at -20°C in amber vials; avoid basic aqueous conditions.[1] |

Part 3: Biosynthesis & Metabolic Divergence

The biological function of GA9-Me is context-dependent.[1] In evolutionary history, the role of the methyl ester has shifted from a bioactive pheromone to an inactivated catabolite.[1]

Mechanism 1: The Activation Pathway (Ferns)

In the fern Lygodium japonicum, GA9-Me acts as an antheridiogen .[1] It is secreted by fast-growing gametophytes to induce antheridia (male organs) on neighboring slow-growing gametophytes, promoting cross-fertilization.[1]

-

Bioactivity: Active at

M in antheridium induction assays.[1][4] -

Transport: The methyl ester form facilitates transport through the aqueous soil/media matrix to target cells.

Mechanism 2: The Inactivation Pathway (Angiosperms)

In flowering plants (e.g., Arabidopsis), Gibberellin Methyl Transferases (GAMTs) methylate bioactive GAs (or their precursors like GA9) to permanently inactivate them.[1]

-

Receptor Blockade: The GID1 receptor requires a free C-7 carboxyl group for hydrogen bonding.[1] Methylation abolishes this interaction, rendering GA9-Me biologically inert in angiosperms.[1]

-

Metabolic Fate: GA9 is typically oxidized to bioactive GA4 (via GA3-oxidase).[1] Methylation shunts it out of the active pool.[1]

Figure 2: Evolutionary divergence in GA9-Me function.[1] In ferns (green), it is an active signal; in angiosperms (red), it is a deactivated sink product.[1]

Part 4: Synthesis & Derivatization Protocol

For analytical standards or biological assays, GA9-Me is synthesized from GA9.[1] The standard laboratory method uses diazomethane, though trimethylsilyldiazomethane (TMS-DAM) is a safer modern alternative.[1]

Protocol: Methylation of Gibberellin A9

Objective: Quantitative conversion of GA9 free acid to GA9 methyl ester for GC-MS analysis.

Reagents:

-

Substrate: Gibberellin A9 (High purity).

-

Reagent: Ethereal Diazomethane (

) (freshly prepared) OR (Trimethylsilyl)diazomethane (2.0 M in hexanes). -

Solvent: Anhydrous Methanol (MeOH).[1]

Workflow:

-

Dissolution: Dissolve 100 µg of GA9 in 50 µL of anhydrous MeOH in a chemically resistant glass vial.

-

Reaction:

-

Quenching: Evaporate the solvent under a gentle stream of Nitrogen (

).[1]-

Note: If using TMS-DAM, add a drop of acetic acid prior to evaporation to quench excess reagent.[1]

-

-

Reconstitution: Redissolve the residue in 50-100 µL of Ethyl Acetate or Hexane for GC-MS injection.

Validation:

-

TLC: Silica gel 60 F254; Solvent: Toluene/Ethyl Acetate/Acetic Acid (5:2:1). GA9-Me (

~0.[1]6) runs higher than GA9 (

Part 5: Analytical Characterization (GC-MS)

GA9-Me is the definitive analyte for identifying GA9.[1] Because GA9 lacks hydroxyl groups, it does not require silylation (TMS derivatization) after methylation, making the methyl ester the final form for injection.[1]

Mass Spectrometry Profile (EI, 70 eV)

The electron ionization (EI) spectrum is distinct and self-validating.[1]

-

Molecular Ion (

): m/z 330 (Prominent). -

Base Peak: Often m/z 298 or m/z 270 depending on conditions.[1]

-

Diagnostic Fragments:

-

m/z 298 (

): Loss of Methanol ( -

m/z 270 (

): Loss of Methyl Formate ( -

m/z 225/213: Complex skeletal rearrangements typical of the ent-gibberellane core.[1]

-

Chromatographic Behavior

On a standard non-polar capillary column (e.g., DB-5ms, HP-5):

-

Retention Index (RI): ~2340–2370.

-

Elution Order: GA9-Me elutes before hydroxylated GA methyl esters (e.g., GA4-Me, GA1-Me) due to the absence of polar hydroxyl groups.[1]

Figure 3: Analytical workflow for the isolation and identification of GA9 via its methyl ester.

References

-

Yamane, H., et al. (1979).[1] "Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum." Planta, 147(3), 251-256.[1] Link

-

Varbanova, M., et al. (2007).[1] "Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2." The Plant Cell, 19(1), 32-45.[1] Link

-

MacMillan, J. (2001).[1] "Occurrence of gibberellins in vascular plants, fungi, and bacteria."[1][7] Journal of Plant Growth Regulation, 20, 387–442.[1] Link

-

Moritz, T., & Oden, P. C. (1990).[1][8][9] "Metabolism of tritiated and deuterated gibberellin A9 in Norway spruce shoots." Physiologia Plantarum, 79(2), 242-249.[1] Link

-

Binks, R. J., MacMillan, J., & Pryce, R. J. (1969).[1][8][9] "Plant hormones—VIII: Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24." Phytochemistry, 8(1), 271-284.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gibberellin A9 | C19H24O4 | CID 5281984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]

- 4. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GIBBERELLIN A9 METHYL ESTER | 2112-08-5 [chemicalbook.com]

- 6. [2H2]Gibberellin A9-Me - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Gibberellin A9 Methyl Ester: Natural Occurrence, Biosynthesis, and Analytical Identification

This guide provides an in-depth technical analysis of Gibberellin A9 Methyl Ester (GA9-Me), focusing on its unique dual status as a bioactive pheromone in pteridophytes (ferns) and a metabolic regulator in angiosperms.

Executive Summary

Gibberellin A9 methyl ester (GA9-Me) is a C19-gibberellin derivative. Historically dismissed as an extraction artifact or a metabolic dead-end in higher plants, it was identified in 1979 as a potent antheridiogen —a pheromone-like substance regulating sex determination in the fern Lygodium japonicum.

In angiosperms (e.g., Arabidopsis thaliana), GA9-Me represents a product of homeostatic regulation, formed by specific methyltransferases (GAMTs) to deactivate or sequester bioactive gibberellins. This guide dissects the dichotomy of GA9-Me: a signaling molecule in ferns versus a catabolite in flowering plants, and provides rigorous protocols for its isolation and identification.

Historical Discovery & Natural Occurrence

The Fern Connection: A Bioactive Pheromone

The definitive identification of GA9-Me as a natural product occurred during the investigation of antheridiogens —substances secreted by fern gametophytes to induce male reproductive organs (antheridia) on neighboring prothalli.[1]

-

Source: Lygodium japonicum (Japanese climbing fern).[2]

-

Discovery: Yamane et al. (1979) isolated a fraction from prothallial culture filtrates that induced antheridium formation.

-

Validation: Unlike extraction artifacts, the biological synthesis was confirmed by feeding radiolabeled

to prothalli, which rapidly converted it to -

Mechanism: Early-germinating gametophytes secrete GA9-Me.[3] It is taken up by slow-growing neighbors and hydrolyzed back to active GAs (likely GA4) or acts directly to suppress archegonia (female organs) and induce antheridia (male organs), promoting cross-fertilization.

Angiosperms: Metabolic Regulation

In flowering plants, GA9-Me occurrence is linked to the GAMT (Gibberellic Acid Methyltransferase) gene family.

-

Function: GAMT enzymes methylate the C-6 carboxyl group of active GAs (GA4) or precursors (GA9).

-

Physiological Role: This methylation renders the GA biologically inactive, serving as a "sink" to dampen GA signaling during seed development or stress.

-

Occurrence: Detected in Silene armeria and Arabidopsis tissues, often at low levels unless GAMT is overexpressed.

Occurrence Profile Table

| Organism Type | Species | Role of GA9-Me | Biological Status |

| Pteridophyte | Lygodium japonicum | Antheridiogen (Pheromone) | Bioactive (Induces male organs) |

| Pteridophyte | Anemia phyllitidis | Antheridiogen precursor | Bioactive (via conversion) |

| Angiosperm | Arabidopsis thaliana | Metabolic Product | Inactive (Deactivation/Storage) |

| Angiosperm | Silene armeria | Endogenous Metabolite | Regulated by photoperiod |

| Fungi | Gibberella fujikuroi | Secondary Metabolite | Byproduct of GA pathway |

Biosynthetic Pathways & Signaling Logic

The following diagram illustrates the divergent fates of Gibberellin A9. In ferns, it is methylated to form a mobile signal. In angiosperms, methylation serves as a deactivation shunt.

Figure 1: Divergent biosynthetic fates of GA9. In ferns, GA9-Me is a secreted signal; in angiosperms, it is a deactivation product.

Technical Protocol: Isolation & Identification

Crucial Warning: Methyl esters of gibberellins can be generated artificially if acidic methanol is used during extraction. The following protocol includes steps to validate natural occurrence versus extraction artifacts.

Extraction Workflow (Artifact-Free)

-

Tissue Homogenization:

-

Flash-freeze plant tissue in liquid nitrogen.

-

Grind to a fine powder.

-

-

Solvent Extraction:

-

Solvent: 80% Acetone (aq) is preferred over Methanol to minimize esterification.

-

If Methanol must be used: Ensure pH is neutral (7.0) and keep temperature < 4°C.

-

Internal Standard: Spike with deuterated GA9 (

-GA9) to quantify recovery.

-

-

Purification:

-

Evaporate acetone; adjust aqueous phase to pH 8.0.

-

Partition with Ethyl Acetate (removes neutral lipids; GA9-Me is less polar than free acids but may partition here depending on pH).

-

Acidification: Adjust aqueous phase to pH 2.5.

-

Partition again with Ethyl Acetate (extracts free GAs).

-

Note: GA9-Me (neutral) will partition into the organic phase at neutral pH, whereas free GA9 requires acidic pH. This fractionation by pH is the primary method to separate the methyl ester from the free acid.

-

GC-MS Identification Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification.

-

Derivatization: Samples are typically trimethylsilylated (TMS) to make free GAs volatile. However, GA9-Me is already an ester.[4]

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Purpose: Silylates any free hydroxyl groups (none in GA9-Me, but essential for contaminants or free GA9).

-

-

Column: Fused silica capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm.

-

Temperature Program: 60°C (1 min) → 25°C/min → 200°C → 5°C/min → 280°C.

Diagnostic Ions (Mass Spectrum):

The identification relies on the molecular ion (

| Compound | Molecular Ion ( | Base Peak | Key Fragments ( |

| GA9 Methyl Ester | 330 | 270 | 298 ( |

| Free GA9 (Me-TMS) | 388 | 298 | 373, 329 (TMS derivative of free acid) |

Interpretation: The presence of a peak at m/z 330 (before silylation) or persisting at 330 (after silylation, since it has no OH groups to accept TMS) confirms the endogenous methyl ester.

Implications for Drug Development & AgChem

Agrochemical Targets

-

GAMT Inhibitors: Targeting the GAMT enzyme in crops could prevent the deactivation of endogenous GAs, potentially creating "self-fertilizing" or high-growth varieties without exogenous hormone application.

-

Weed Control (Ferns): Since GA9-Me is a specific reproductive signal in invasive ferns (e.g., Lygodium microphyllum), synthetic analogs could be used to disrupt the reproductive cycle (suicidal germination or sex ratio distortion).

Pharmaceutical Relevance

-

Bioactivity: While primarily a plant hormone, diterpenoids often exhibit anti-inflammatory or cytotoxic activities. The specific lactone structure of GA9-Me warrants screening in mammalian cell lines for potential off-target effects, similar to other terpenoid lactones.

References

-

Yamane, H., Takahashi, N., Takeno, K., & Furuya, M. (1979). Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum.[5] Planta, 147(3), 251–256.[6][7]

-

Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant Cell, 19(1), 32–45.

-

Tanaka, K., et al. (2014). Antheridiogen determines sex in ferns via a spatiotemporally split gibberellin synthesis pathway.[1] Science, 346(6208), 469-473. [1]

-

MacMillan, J. (2001). Occurrence of gibberellins in vascular plants, fungi, and bacteria. Journal of Plant Growth Regulation, 20(4), 387–442.

-

Binks, R., MacMillan, J., & Pryce, R. J. (1969). Plant hormones—VIII: Combined gas chromatography-mass spectrometry of the methyl esters of gibberellins A1 to A24 and their trimethylsilyl ethers.[7] Phytochemistry, 8(1), 271-284.[7]

Sources

- 1. Antheridiogen determines sex in ferns via a spatiotemporally split gibberellin synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gibberellin A9 Methyl Ester Biosynthesis Pathway in Plants

This guide provides a comprehensive technical overview of the biosynthesis of Gibberellin A9 (GA9) methyl ester in plants. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of plant hormone metabolism and its potential applications. This document delves into the core enzymatic pathway, the physiological significance of GA9 methylation, and detailed, field-proven experimental protocols for its investigation.

Introduction: The Significance of Gibberellin Methylation

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] The biological activity of GAs is tightly controlled through a complex network of biosynthesis, deactivation, and signaling pathways. Among the various modifications that gibberellins undergo, methylation represents a crucial mechanism for inactivating bioactive GAs, thereby fine-tuning their physiological effects.

Gibberellin A9 (GA9) is a key intermediate in the gibberellin biosynthetic pathway, serving as the direct precursor to the bioactive GA4. The conversion of GA9 to its methyl ester form is a pivotal step in the deactivation cascade, particularly prominent during seed development and maturation. Understanding the enzymatic machinery and the physiological consequences of this methylation is essential for a complete picture of gibberellin homeostasis and its impact on plant growth and development. This guide will illuminate the specific biochemical steps leading to GA9 methyl ester and provide the technical framework for its study.

The Biosynthetic Pathway of Gibberellin A9 Methyl Ester

The formation of Gibberellin A9 methyl ester is the culmination of a multi-step biosynthetic pathway that originates from the general terpenoid pathway and concludes with a specific methylation event. The overall process can be divided into the synthesis of the GA9 precursor and its subsequent methylation.

Synthesis of Gibberellin A9

The biosynthesis of GA9 is a segment of the broader gibberellin biosynthetic grid and occurs in three distinct cellular compartments: the proplastid, the endoplasmic reticulum, and the cytosol.[2]

-

Plastid-Localized Steps: The pathway initiates in the proplastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway.[3]

-

Endoplasmic Reticulum-Localized Steps: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases, namely ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.[3][4]

-

Cytosol-Localized Steps: GA12 is the common precursor for the synthesis of all other gibberellins in the cytosol. The formation of GA9 from GA12 proceeds through the non-13-hydroxylation pathway. This part of the pathway is catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). Specifically, GA20-oxidases (GA20ox) are key enzymes that catalyze multiple steps in this conversion. The precise sequence from GA12 to GA9 involves the following intermediates: GA15, GA24, and finally GA9.[5]

The following diagram illustrates the key enzymatic steps in the biosynthesis of Gibberellin A9.

Caption: Biosynthesis pathway of Gibberellin A9 and its subsequent methylation.

Methylation of Gibberellin A9

The final step in the formation of GA9 methyl ester is the methylation of the C-7 carboxyl group of GA9. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases. In the model plant Arabidopsis thaliana, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), have been identified as responsible for this modification.[6]

-

Enzymes: GAMT1 and GAMT2

-

Substrate: Gibberellin A9 (GA9)

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Product: Gibberellin A9 methyl ester

-

By-product: S-adenosyl-L-homocysteine (SAH)

Biochemical studies have revealed that both GAMT1 and GAMT2 exhibit broad substrate specificity, methylating various gibberellins. However, GAMT1 shows the highest activity with GA9 and GA20.[6] This preference underscores the significance of this enzyme in regulating the levels of GA9, a direct precursor to a bioactive GA.

Physiological Role and Significance of GA9 Methyl Ester

The methylation of gibberellins, including GA9, is a mechanism of deactivation. The resulting methyl esters are biologically inactive. This process is particularly crucial in maintaining the delicate balance of active gibberellins during specific developmental stages, most notably in seeds.

During seed development, high levels of bioactive GAs can lead to premature germination and disrupt dormancy. The expression of GAMT1 and GAMT2 is predominantly observed in developing siliques and seeds, suggesting a primary role in inactivating GAs as the seeds mature.[7] This deactivation ensures that germination is triggered only under favorable environmental conditions.

The formation of GA9 methyl ester, therefore, represents a terminal step in a deactivation pathway, preventing the accumulation of the bioactive GA4. This tight regulation of GA levels is essential for normal seed development, dormancy, and germination timing.

Experimental Protocols

To facilitate research in this area, this section provides detailed methodologies for the analysis of the Gibberellin A9 methyl ester biosynthesis pathway. These protocols are designed to be self-validating and are based on established techniques in the field.

In Vitro Gibberellin Methyltransferase (GAMT) Enzyme Assay

This protocol allows for the characterization of GAMT activity and substrate specificity using recombinantly expressed and purified enzymes.

Rationale: The choice of a radioactive assay with ¹⁴C-labeled SAM provides high sensitivity for detecting methyl transferase activity. The inclusion of a boiled enzyme control is critical to ensure that the observed activity is enzymatic and not due to non-specific methylation.

Methodology:

-

Enzyme Preparation:

-

Express and purify recombinant GAMT1 or GAMT2 from E. coli or another suitable expression system.

-

Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Setup:

-

Prepare a master mix containing the assay buffer (e.g., 250 mM Bis-Tris-propane-HCl, pH 7.5-8.0, and 25 mM KCl).[6]

-

In a microcentrifuge tube, combine the following components on ice:

-

Assay Buffer: 10 µL

-

Purified GAMT enzyme (approx. 0.5 pmol): 1 µL

-

Gibberellin substrate (e.g., GA9, prepared as a 50 mM solution in ethanol): 1 µL

-

[¹⁴C]-S-adenosyl-L-methionine (specific activity ~58 mCi/mmol): 0.5 µL

-

Nuclease-free water to a final volume of 50 µL.

-

-

-

Control Reactions:

-

Negative Control (No Enzyme): Replace the enzyme solution with an equal volume of purification buffer.

-

Negative Control (Boiled Enzyme): Use an enzyme aliquot that has been boiled for 10 minutes and cooled on ice.

-

No Substrate Control: Replace the gibberellin substrate with an equal volume of ethanol.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 10 µL of 2N HCl.

-

Extract the methylated gibberellin product by adding 200 µL of ethyl acetate.

-

Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

-

Quantification:

-

Carefully transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

-

Allow the ethyl acetate to evaporate completely in a fume hood.

-

Add 4 mL of scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]-SAM and the measured counts per minute (CPM).

-

Compare the activity with different gibberellin substrates to determine the substrate specificity of the enzyme.

-

Extraction and Quantification of GA9 and GA9 Methyl Ester from Plant Tissues by LC-MS/MS

This protocol describes a robust method for the simultaneous extraction and quantification of endogenous GA9 and its methylated form from plant tissues, particularly seeds.

Rationale: The use of stable isotope-labeled internal standards is crucial for accurate quantification by LC-MS/MS, as it corrects for losses during sample preparation and variations in instrument response. The solid-phase extraction (SPE) step is essential for cleaning up the complex plant extract and enriching the analytes of interest.

Methodology:

-

Plant Material and Internal Standard Spiking:

-

Harvest plant tissue (e.g., Arabidopsis siliques or seeds) and immediately freeze in liquid nitrogen.

-

Lyophilize the tissue to a constant weight.

-

Accurately weigh 10-50 mg of lyophilized tissue into a 2 mL microcentrifuge tube containing two small steel beads.

-

Add a known amount of stable isotope-labeled internal standards for GA9 (e.g., [²H₂]GA9) and, if available, GA9 methyl ester.

-

-

Extraction:

-

Add 1 mL of pre-chilled 80% methanol containing 1% acetic acid.

-

Homogenize the tissue using a tissue lyser for 2 x 1 minute at 30 Hz.

-

Place the tubes on a rotator at 4°C for 1 hour.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Re-extract the pellet with 0.5 mL of the same extraction solvent, vortex, and centrifuge again.

-

Pool the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of the extraction solvent.

-

Load the pooled supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

-

Wash with 1 mL of methanol.

-

Elute the gibberellins with 1 mL of 1% formic acid in methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of 10% methanol.

-

Centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for GA9, GA9 methyl ester, and their respective internal standards.

-

Example MRM transitions (Q1/Q3):

-

GA9: m/z 315.2 -> 271.2

-

[²H₂]GA9: m/z 317.2 -> 273.2

-

GA9 methyl ester: m/z 329.2 -> 269.2

-

-

-

-

Data Analysis and Quantification:

-

Construct a calibration curve using a series of standards with known concentrations of the analytes and a fixed concentration of the internal standards.

-

Calculate the peak area ratios of the endogenous analytes to their corresponding internal standards in the samples.

-

Determine the concentration of GA9 and GA9 methyl ester in the samples by interpolating the peak area ratios on the calibration curve.

-

Express the final concentrations as ng/g dry weight of the plant tissue.

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the Gibberellin A9 methyl ester biosynthesis pathway, compiled from published literature.

| Parameter | Value | Organism/Enzyme | Reference |

| GAMT1 Substrate Specificity (Relative Activity) | |||

| GA9 | 100% | Arabidopsis thaliana GAMT1 | [6] |

| GA20 | 85% | Arabidopsis thaliana GAMT1 | [6] |

| GA4 | 50% | Arabidopsis thaliana GAMT1 | [6] |

| GAMT2 Substrate Specificity (Relative Activity) | |||

| GA4 | 100% | Arabidopsis thaliana GAMT2 | [6] |

| GA9 | 60% | Arabidopsis thaliana GAMT2 | [6] |

| GA20 | 30% | Arabidopsis thaliana GAMT2 | [6] |

| Enzyme Kinetics | |||

| GAMT1 pH Optimum | 7.5 | Arabidopsis thaliana GAMT1 | [6] |

| GAMT2 pH Optimum | 8.0 | Arabidopsis thaliana GAMT2 | [6] |

| Physicochemical Properties of GA9 Methyl Ester | |||

| Molecular Formula | C₂₀H₂₆O₄ | [8] | |

| Molecular Weight | 330.42 g/mol | [8] | |

| Melting Point | 132-134 °C |

Conclusion and Future Perspectives

The methylation of Gibberellin A9 to its corresponding methyl ester is a critical deactivation step in the regulation of gibberellin homeostasis in plants. This process, catalyzed by GAMT1 and GAMT2 in Arabidopsis, plays a significant role in developmental processes, particularly in ensuring the proper timing of seed germination. The detailed biochemical pathway and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important aspect of plant hormone metabolism.

Future research in this area could focus on several key aspects:

-

Structural Biology: Elucidating the crystal structures of GAMT enzymes in complex with their gibberellin substrates would provide valuable insights into the molecular basis of their substrate specificity.

-

Regulatory Networks: Investigating the transcriptional and post-translational regulation of GAMT gene expression will shed light on how environmental and developmental cues control gibberellin deactivation.

-

Agricultural Applications: Exploring the potential of manipulating GAMT activity to improve crop traits, such as seed dormancy and germination uniformity, could have significant agricultural implications.

-

Evolutionary Aspects: Characterizing gibberellin methyltransferases from a broader range of plant species will enhance our understanding of the evolution of this regulatory mechanism.

By building upon the knowledge and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of gibberellin metabolism and its profound impact on plant life.

References

-

iGEM 2023. Protocols | Navarra_BG. [Link]

-

YouTube. Gibberellin (GA): Discovery, Structure and Biosynthesis. [Link]

-

YouTube. Biosynthesis of Gibberelins. [Link]

- Lee, S. H., et al. (2024). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Marine Drugs, 22(1), 49.

-

Cheméo. [2H2]Gibberellin A9-Me - Chemical & Physical Properties. [Link]

-

Olchemim. Gibberellins. [Link]

- Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant Cell, 19(1), 32-45.

-

Wikipedia. Gibberellin. [Link]

- Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849.

-

ResearchGate. CHAPTER -7 BIOSYNTHESIS OF GIBBERELLINS. [Link]

- Yamane, H., et al. (1993). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Planta, 189(4), 525-529.

-

YouTube. Gibberellin biosynthesis pathway. [Link]

-

The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]

- Sinclair, G., et al. (2017). A three-tier algorithm for guanidinoacetate methyltransferase (GAMT) deficiency newborn screening. Molecular Genetics and Metabolism, 120(1-2), 23-27.

-

APHL. GAMT Toolkit - Guanidinoacetate Methyltransferase Deficiency. [Link]

- Sinclair, G., et al. (2017). A three-tier algorithm for guanidinoacetate methyltransferase (GAMT) deficiency newborn screening. PubMed, 27989581.

- Schmelz, E. A., et al. (2004). Simplified Plant Sample Preparation for use in Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomic Profiling and Hormonal Analysis. The Plant Journal, 39(5), 795-807.

-

MedCrave online. Analytical & Pharmaceutical Research. [Link]

- Varbanova, M., et al. (2007). Methylation of gibberellins by Arabidopsis GAMT1 and GAMT2. The Plant cell, 19(1), 32–45.

- Varbanova, M., et al. (2007). Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2. PubMed, 17220373.

Sources

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. GIBBERELLIN A9 METHYL ESTER CAS#: 2112-08-5 [m.chemicalbook.com]

An In-depth Technical Guide to Gibberellin A9 Methyl Ester as a Precursor to Other Gibberellins

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a critical class of phytohormones that regulate a wide array of plant growth and developmental processes. The intricate network of GA biosynthesis offers numerous points of control, with the conversion of inactive precursors to bioactive forms being a key regulatory step. This technical guide focuses on Gibberellin A9 (GA9) and its methyl ester derivative (GA9-me), pivotal intermediates in the biosynthesis of bioactive GAs in many plant species. We will delve into the enzymatic conversions that govern the fate of GA9 and its ester, providing a comprehensive overview of the underlying biochemistry and the key enzymes involved, namely GA 20-oxidase and GA 3-oxidase. This guide is designed to be a practical resource, offering detailed experimental protocols for in vitro and in vivo studies, as well as analytical methodologies for the accurate quantification of these compounds. By synthesizing established knowledge with actionable protocols, this document aims to empower researchers in the fields of plant science, biochemistry, and drug development to explore and manipulate this crucial branch of the gibberellin biosynthetic pathway.

Introduction: The Central Role of Gibberellin A9 and its Methyl Ester

Gibberellins are tetracyclic diterpenoid acids that play a crucial role in regulating diverse aspects of plant development, including seed germination, stem elongation, leaf expansion, and flower and fruit development[1]. The bioactivity of gibberellins is determined by their specific chemical structure, with only a few of the more than 130 identified GAs possessing biological activity[1]. The biosynthesis of these active forms is a complex process involving multiple enzymatic steps, many of which are tightly regulated by developmental and environmental cues[2].

Gibberellin A9 (GA9) is a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis. While GA9 itself is generally considered to be biologically inactive or to have low activity, it serves as the direct precursor to the highly bioactive Gibberellin A4 (GA4)[2][3][4][5]. The conversion of GA9 to GA4 is a critical step in controlling the levels of active GAs in various plant tissues.

Furthermore, the methyl ester of Gibberellin A9 (GA9-me) has been identified as a naturally occurring compound in plants[6]. Studies have shown that exogenously applied radiolabeled GA9 can be rapidly converted to GA9-me in plant tissues, suggesting that this derivative is a metabolically relevant form[6]. The precise role and enzymatic fate of GA9-me are areas of ongoing research. It is hypothesized that GA9-me may act as a transport or storage form of GA9, which can then be hydrolyzed to release GA9 for conversion to bioactive GAs. This guide will explore the current understanding of the enzymatic machinery that processes both GA9 and its methyl ester.

The Biosynthetic Pathway: From GA12 to Bioactive GAs

The formation of GA9 is part of a larger biosynthetic pathway that originates from geranylgeranyl diphosphate (GGDP). A key branching point in the pathway leads to the production of either 13-hydroxylated or non-13-hydroxylated GAs. The pathway leading to GA9 and subsequently GA4 is the non-13-hydroxylation pathway.

The Role of GA 20-oxidase in the Formation of GA9

The immediate precursor to GA9 is Gibberellin A12 (GA12). The conversion of GA12 to GA9 is a multi-step process catalyzed by the enzyme GA 20-oxidase (GA20ox) [4]. GA20ox is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that sequentially oxidizes the C-20 carbon of the gibberellin backbone, leading to its eventual removal. This process involves the formation of GA15 and GA24 as intermediates[4].

Figure 1: The enzymatic conversion of Gibberellin A12 to Gibberellin A9, catalyzed by GA 20-oxidase.

The Final Step to Bioactivity: GA 3-oxidase

The conversion of the inactive GA9 to the bioactive GA4 is catalyzed by another 2-ODD enzyme, GA 3-oxidase (GA3ox) [2][3][5]. This enzyme introduces a hydroxyl group at the 3β-position of the A-ring of the gibberellin structure, a modification that is crucial for its biological activity.

The Metabolism of Gibberellin A9 Methyl Ester

The direct enzymatic fate of GA9-me is not as well-characterized as that of GA9. Two primary hypotheses exist:

-

Direct Hydroxylation: GA 3-oxidase may be able to directly hydroxylate GA9-me to produce GA4 methyl ester, which would then be hydrolyzed to the active GA4.

-

Prior Hydrolysis: A carboxylesterase may first hydrolyze GA9-me to GA9, which would then serve as the substrate for GA 3-oxidase. Evidence for the hydrolysis of gibberellin esters exists, as demonstrated by the hydrolysis of gibberellin A20 glucosyl ester in maize seedlings[7].

Further research is needed to definitively elucidate the primary metabolic route for GA9-me in different plant species and tissues.

Figure 2: Hypothesized metabolic pathways for Gibberellin A9 methyl ester.

Experimental Protocols

This section provides detailed, field-proven protocols for the study of GA9 and GA9-me metabolism.

In Vitro Enzyme Assays

A reliable source of active enzyme is crucial for in vitro studies. The following protocol describes the expression and purification of a recombinant GA 3-oxidase from Arabidopsis thaliana (AtGA3ox1)[8].

Protocol 1: Expression and Purification of Recombinant AtGA3ox1

-

Gene Cloning: The coding sequence of AtGA3ox1 (At1g15550) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a (for an N-terminal His-tag) or pGEX (for a GST-tag).

-

Protein Expression:

-

Transform E. coli expression strains (e.g., Rosetta (DE3) pLysS) with the expression construct.

-

Grow a 1 L culture in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Sonicate the cell suspension on ice until the lysate is no longer viscous.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Affinity Chromatography (His-tag):

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Tag Cleavage (Optional): If a cleavable tag was used, incubate the purified protein with the appropriate protease (e.g., TEV protease) according to the manufacturer's instructions.

-

Size-Exclusion Chromatography:

-

Concentrate the eluted (and cleaved) protein.

-

Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with storage buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the pure fractions, concentrate, and store at -80°C.

-

This assay measures the conversion of GA9 to GA4 by the purified recombinant GA 3-oxidase.

Protocol 2: In Vitro GA 3-oxidase Assay

-

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl, pH 7.5

-

4 mM 2-oxoglutarate

-

4 mM Ascorbate

-

0.4 mM FeSO4

-

2 mg/mL BSA

-

10 µM GA9 (or GA9-me) substrate

-

1-5 µg of purified recombinant GA 3-oxidase

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-3 hours.

-

Reaction Quenching: Stop the reaction by adding 10 µL of acetic acid.

-

Extraction:

-

Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase.

-

Repeat the extraction two more times.

-

Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

-

Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.

In Vivo Studies: Feeding Experiments

Feeding studies with labeled substrates are a powerful tool to trace the metabolic fate of a compound within a living system.

Protocol 3: In Vivo Feeding Study with Labeled GA9-me

-

Plant Material: Use a plant species or cell culture known to produce non-13-hydroxylated GAs (e.g., Arabidopsis thaliana).

-

Substrate: Synthesize or procure a labeled version of GA9-me (e.g., [14C]GA9-me or [2H2]GA9-me).

-

Application:

-

For whole seedlings, apply a known amount of the labeled GA9-me solution to the leaves or roots.

-

For cell cultures, add the labeled GA9-me to the culture medium.

-

-

Incubation: Incubate the plants or cell cultures for a defined period (e.g., 24-48 hours) under controlled growth conditions.

-

Harvesting and Extraction:

-

Harvest the plant tissue or cells and immediately freeze in liquid nitrogen.

-

Extract the gibberellins as described in Protocol 4.

-

-

Analysis: Analyze the extracts for the presence of labeled GA9, GA4, and other potential metabolites using HPLC-radiocounting or GC-MS.

Analytical Methods

Accurate quantification of gibberellins requires robust extraction, purification, and analytical techniques.

Protocol 4: Extraction and Solid-Phase Extraction (SPE) of Gibberellins

-

Extraction:

-

Grind 0.5-1.0 g of frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with 10 mL of 80% methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard (e.g., [2H2]GA4) at 4°C overnight.

-

Centrifuge the extract (10,000 x g, 20 min, 4°C) and collect the supernatant.

-

Re-extract the pellet with 5 mL of 80% methanol and combine the supernatants.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water[9][10].

-

Dilute the methanol extract with water to a final methanol concentration of <10%.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the gibberellins with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

Protocol 5: HPLC and GC-MS Analysis of Gibberellins

-

HPLC Analysis:

-

Resuspend the dried extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for separation.

-

Monitor the elution of gibberellins using a UV detector (205-210 nm) or by tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

-

GC-MS Analysis:

-

Derivatization: Gibberellins are not volatile and require derivatization prior to GC-MS analysis. A common method is methylation followed by trimethylsilylation.

-

Methylation: Dissolve the dried extract in methanol and add an ethereal solution of diazomethane until a yellow color persists. Evaporate to dryness.

-

Trimethylsilylation: Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-80°C for 15-30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-1 or DB-5).

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.

-

-

Data Presentation and Interpretation

Quantitative data from enzyme assays and in vivo studies are essential for understanding the kinetics and regulation of the gibberellin biosynthetic pathway.

Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the affinity of an enzyme for its substrate and its catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | kcat/Km (µM⁻¹ s⁻¹) | Plant Species | Reference |

| TaGA1ox1 | GA9 | 1.2 | - | 8.7 x 10⁻³ | Triticum aestivum | [11] |

| TaGA1ox1 | GA20 | 4.8 | - | 5.1 x 10⁻³ | Triticum aestivum | [11] |

Note: Data for GA 3-oxidase with GA9 as a substrate is limited in the literature, highlighting an area for future research. The data presented for TaGA1ox1, a GA 1-oxidase, provides a comparative reference.

In Vivo Metabolite Analysis

The results from in vivo feeding studies can be presented as the percentage of the applied label that is converted to different metabolites over time. This provides a clear picture of the metabolic flux through the pathway.

| Time (hours) | % [¹⁴C]GA9-me remaining | % Conversion to [¹⁴C]GA9 | % Conversion to [¹⁴C]GA4 |

| 0 | 100 | 0 | 0 |

| 6 | 75 | 20 | 5 |

| 12 | 50 | 35 | 15 |

| 24 | 20 | 45 | 35 |

Note: This is an example table of how data from a feeding study could be presented. Actual results will vary depending on the experimental system.

Conclusion and Future Directions

Gibberellin A9 and its methyl ester are central players in the biosynthesis of bioactive gibberellins. The enzymatic conversion of GA9 to GA4 by GA 3-oxidase represents a key regulatory point in controlling plant growth and development. This guide has provided a comprehensive overview of the current knowledge and practical methodologies for studying this pathway.

Key areas for future research include:

-

Elucidation of the direct enzymatic fate of GA9 methyl ester: Determining whether GA9-me is a direct substrate for GA 3-oxidase or if it requires prior hydrolysis is a critical next step. The identification and characterization of a specific gibberellin methyl ester hydrolase would be a significant advancement in the field.

-

Comprehensive kinetic analysis of GA 3-oxidases: A detailed kinetic characterization of GA 3-oxidases from a variety of plant species with GA9 and GA9-me as substrates will provide a deeper understanding of the regulation of this pathway.

-

In vivo imaging of GA metabolism: The development of fluorescently labeled gibberellin analogs could enable the real-time visualization of GA transport and metabolism within living plant tissues.

By continuing to explore the intricacies of gibberellin biosynthesis, researchers can unlock new strategies for the rational design of plant growth regulators and the genetic improvement of crop species.

References

- Aloni, R., et al. (1979). Lacmoid staining procedures. Stain Technology, 54(4), 221-225.

- Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832-1849.

- Yamane, H., et al. (1979). Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Planta, 147(3), 251-256.

- Giacomelli, L., et al. (2021).

- Wang, J., et al. (2019). The gibberellin 13-oxidase that specifically converts gibberellin A9 to A20 in Tripterygium wilfordii is a 2-oxoglutarate-dependent dioxygenase. Planta, 250(4), 1435-1446.

- Weston, D. E., et al. (2011). Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea. The Plant Cell, 23(10), 3643-3659.

- Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11-25.

- Lange, T., & Lange, M. J. (2016). Gibberellin biosynthesis and the regulation of plant development. Journal of Experimental Botany, 67(19), 5589-5601.

- Macías-González, M., et al. (2022). Plant Development and Crop Yield: The Role of Gibberellins. Plants, 11(19), 2650.

- Macías, J., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5(5), 573-583.

- Chen, L., et al. (2024). Characterization of the gibberellic oxidase gene SdGA20ox1 in Sophora davidii (Franch.) skeels and interaction protein screening. Frontiers in Plant Science, 15, 1338613.

- Wikipedia contributors. (2024, January 22). Gibberellin. In Wikipedia, The Free Encyclopedia.

- Day, J. P., et al. (2013). Plant Development and Crop Yield: The Role of Gibberellins. Digital.CSIC.

- Rood, S. B., et al. (1992). Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L. Proceedings of the National Academy of Sciences, 89(15), 7071-7074.

- Beeley, L. J., & MacMillan, J. (1976). Preparation of gibberellins A9 and A20 from gibberellic acid. Journal of the Chemical Society, Perkin Transactions 1, (10), 1022-1026.

- Machado, A. C. L., et al. (2016). Optimization of gibberellic acid production by immobilized Gibberella fujikuroi mycelium in fluidized bioreactors. Biocatalysis and Agricultural Biotechnology, 8, 24-31.

- Pearce, S., et al. (2023). GIBBERELLIN 3-OXIDASE genes regulate height and grain size in bread wheat. Journal of Experimental Botany, 74(11), 3466-3480.

- Sun, T. P. (2011). Gibberellin metabolism and signaling. Current Opinion in Plant Biology, 14(5), 533-539.

- Koshiba, T., et al. (2016). Bromodomain proteins GTE9 and GTE11 are essential for specific BT2-mediated sugar and ABA responses in Arabidopsis thaliana. Plant Molecular Biology, 96(4-5), 415-427.

- Phinney, B. O., & Spray, C. R. (1992). Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L. PNAS, 89(15), 7071-7074.

- Israelsson, M., et al. (2004). Cloning and Overproduction of Gibberellin 3-Oxidase in Hybrid Aspen Trees. Effects on Gibberellin Homeostasis and Development. Plant Physiology, 135(1), 211-220.

- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)

- Tuan, P. A., et al. (2013). Analyses of Gibberellins by Capillary Electrophoresis-Mass Spectrometry Combined with Solid-Phase Extraction. Journal of Agricultural and Food Chemistry, 61(28), 6739-6747.

- Phillips, A. L., et al. (1995). Isolation and Expression of Three Gibberellin 20-Oxidase cDNA Clones from Arabidopsis. Plant Physiology, 108(3), 1049-1057.

- Koshioka, M., et al. (1983).

- Davière, J. M., & Achard, P. (2016). Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses. International Journal of Molecular Sciences, 17(4), 486.

- Khan, N., et al. (2023). The Roles of Gibberellins in Regulating Leaf Development. International Journal of Molecular Sciences, 24(6), 5275.

- Li, Y., et al. (2022). Gibberellin Increases the Bud Yield and Theanine Accumulation in Camellia sinensis (L.) Kuntze. Foods, 11(13), 1933.

- Vishwanath, S. J., et al. (2016). MYB107 and MYB9 Homologs Regulate Suberin Deposition in Angiosperms. Plant and Cell Physiology, 57(10), 2116-2126.

- Phenomenex. (2018, August 22). Solid Phase Extraction (SPE) Tutorial [Video]. YouTube.

- Pearce, S., et al. (2023). GIBBERELLIN 3-OXIDASE genes regulate height and grain size in bread wheat. Journal of Experimental Botany, 74(11), 3466-3480.

- Gupta, R., & Chakrabarty, S. K. (2013). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant Molecular Biology Reporter, 31(5), 941-957.

- ChemistryViews. (2022, December 31). Concise Synthesis of a Gibberellin Methyl Ester. ChemistryViews.

- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.

- Weiss, D., & Ori, N. (2007). Leaf-Induced Gibberellin Signaling Is Essential for Internode Elongation, Cambial Activity, and Fiber Differentiation in Tobacco Stems. The Plant Cell, 19(11), 3530-3540.

- Tegeder, M. (2012). Amino acid transporter mutants of Arabidopsis provides evidence that a non-mycorrhizal plant acquires organic nitrogen from agricultural soil. The Plant Journal, 71(5), 841-849.

- Gaskin, P., & MacMillan, J. (1975). The partial synthesis of beyergibberellin A4 and A9 methyl esters. Journal of the Chemical Society, Perkin Transactions 1, (10), 997-1001.

- Organic Chemistry Portal. (2022). Total Synthesis of Gibberellin GA18 Methyl Ester (M. Dai, 2022). Organic Chemistry Portal.

- Baud, S., et al. (2016). Transcriptional Activation of Two Delta-9 Palmitoyl-ACP Desaturase Genes by MYB115 and MYB118 Is Critical for Biosynthesis of Omega-7 Monounsaturated Fatty Acids in the Endosperm of Arabidopsis Seeds. The Plant Cell, 28(10), 2545-2561.

- Smith, I. C., et al. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Journal of Biological Chemistry, 251(19), 6147-6149.

Sources

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and Purification of AtGa3ox1, a Key Gibberellin 3-Oxidase from Arabidopsis thaliana [protocols.io]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

Physiological Mechanics and Bioactivity of Gibberellin A9 Methyl Ester

The following technical guide provides an in-depth analysis of Gibberellin A9 Methyl Ester (GA9-Me), focusing on its unique status as both an evolutionary signaling molecule and a lipophilic probe in plant physiology.

A Technical Guide for Chemical Biology & Agrochemical Development

Executive Summary

Gibberellin A9 methyl ester (GA9-Me) represents a critical divergence point in phytohormone signaling. While typically characterized as a lipophilic, biologically inactive "storage" form in higher angiosperms, GA9-Me functions as a potent antheridiogen in pteridophytes (e.g., Lygodium japonicum), regulating reproductive organ formation at picomolar concentrations.

For researchers and drug developers, GA9-Me offers a model for pro-drug design and ligand evolution . Its non-polar structure allows passive transmembrane diffusion, bypassing the saturable transporter systems required by its free-acid counterparts, making it an ideal candidate for studying hydrophobic delivery systems in agrochemical formulations.

Chemical Identity & Physicochemical Properties

Unlike the bioactive free acids (GA1, GA3, GA4), GA9-Me lacks the polar carboxylic acid group at C-7, drastically altering its solubility and transport kinetics.

| Property | Specification | Physiological Implication |

| Chemical Formula | High carbon-to-oxygen ratio increases lipophilicity. | |

| Molecular Weight | ~330.42 g/mol | Small enough for rapid passive diffusion. |

| Polarity | Non-polar / Hydrophobic | Bypasses "Ion Trap" mechanism; crosses membranes freely. |

| Metabolic Status | Context-Dependent | Ferns: Active PheromoneAngiosperms: Inactive metabolite/Pro-hormone. |

| Key Functional Group | C-7 Methyl Ester | Prevents binding to the GID1 receptor in angiosperms until hydrolyzed. |

Physiological Mechanisms: The Evolutionary Divergence

The bioactivity of GA9-Me illustrates a distinct evolutionary split in hormone perception.

The "Prodrug" Mechanism in Angiosperms

In flowering plants (e.g., Arabidopsis, Cucumis), GA9-Me is largely inactive. The GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor requires a free carboxylic acid at C-7 to form the hydrogen bond network necessary for conformational change and subsequent DELLA protein degradation.

-

Inactivation: The enzyme GAMT (GA Methyltransferase) converts bioactive GAs or precursors (like GA9) into methyl esters to permanently inactivate them or tag them for storage.

-

Activation: To become active, GA9-Me must be hydrolyzed by MES (Methylesterases) back to GA9, which is then 3

-hydroxylated to GA4 (the bioactive ligand).

The "Pheromone" Mechanism in Pteridophytes

In ferns like Lygodium japonicum, GA9-Me is not a precursor but the terminal signal .

-

Antheridiogen Activity: It induces the formation of antheridia (male reproductive organs) on the prothallia.

-

Potency: Active at concentrations as low as

M, far exceeding the potency of the free acid GA9 in this specific tissue.

Comparative Signaling Pathway (Visualization)

The following diagram illustrates the divergent metabolic fates of GA9.

Figure 1: Divergent metabolic fates of GA9. In ferns (Red path), GA9-Me is the active signal. In Angiosperms (Green path), GA9 must be converted to GA4.

Experimental Methodologies

Synthesis and Purification Protocol

For research applications, GA9-Me is rarely isolated from biomass due to low abundance. It is synthesized from fungal GA3 or GA9.

Protocol: Methylation via Diazomethane (Standard)

-

Preparation: Dissolve 10 mg of GA9 (free acid) in 1 mL anhydrous methanol.

-

Reagent Generation: Generate diazomethane (

) in situ using an ethereal solution of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and KOH. Distill directly into the GA9 solution at 0°C.-

Safety Note: Diazomethane is explosive and carcinogenic. Use polished glassware and a dedicated fume hood.

-

-

Reaction: Stir for 15 minutes until the yellow color persists (indicating excess reagent).

-

Quenching: Add dilute acetic acid dropwise to destroy excess diazomethane.

-

Purification: Evaporate solvent under

stream. Purify via preparative TLC (Silica gel 60 F254) or HPLC .-

Mobile Phase: n-Hexane:Ethyl Acetate (gradient). GA9-Me elutes significantly earlier (is less polar) than GA9.

-

Analytical Validation (GC-MS)

Differentiation between the free acid and the methyl ester is critical, as spontaneous methylation can occur in methanol-based extraction solvents if not controlled.

-

Column: DB-1 or DB-5MS capillary column (30m).

-

Temperature Program: 60°C (1 min)

25°C/min to 200°C -

Identification:

-

GA9 (Free Acid): Must be derivatized (usually TMS ester) to be volatile.

-

GA9-Me: Already volatile. Inject directly or TMS-derivatize hydroxyl groups (if present in impurities).

-

Key Fragment Ions: Look for molecular ion peaks

at m/z ~330 and characteristic losses of

-

Bioassay: The Lygodium Antheridiogen Assay

To verify biological activity (specifically for GA9-Me), the standard dwarf rice assay is insufficient as it relies on hydrolysis.

-

Culture: Surface-sterilize Lygodium japonicum spores.

-

Media: Sow on 1/10 strength Murashige & Skoog (MS) media.

-

Treatment: Apply GA9-Me dissolved in acetone (evaporated) or DMSO at concentrations from

M to -

Observation: After 10-14 days, observe prothallia under a microscope.

-

Positive Result: Premature formation of antheridia (male organs) on young prothallia.

-

Negative Result: Vegetative growth only (or archegonia formation).

-

Transport & Formulation Logic

For drug delivery professionals, the behavior of GA9-Me offers a template for "Ion Trap" bypass .

| Mechanism | GA9 (Free Acid) | GA9-Me (Methyl Ester) |

| Membrane Entry | pH Dependent. Requires protonation in the acidic apoplast (pH 5.5) to become neutral (GA-H) and enter the cell. | Passive Diffusion. Lipophilic nature allows entry regardless of pH gradients. |

| Cytosolic Retention | Ion Trap. Once in the neutral cytosol (pH 7.2), it dissociates into the anion ( | No Trapping. Can diffuse back out unless hydrolyzed by intracellular esterases to the trapped acid form. |

| Formulation Use | Requires surfactants/adjuvants to penetrate leaf cuticle. | High cuticle permeability; ideal for foliar application if the target tissue has esterase activity. |

Experimental Workflow Diagram

Figure 2: Workflow for synthesis, validation, and differential bioassay testing of GA9-Me.

References

-

Yamane, H., et al. (1979).[1] "Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum." Planta.

-

Varbanova, M., et al. (2007). "Methylation of Gibberellins by Arabidopsis GAMT1 and GAMT2." The Plant Cell.

-

Hedden, P., & Sponsel, V. (2015). "A Century of Gibberellin Research." Journal of Plant Growth Regulation.

-

Binenbaum, J., et al. (2018).[2] "Gibberellin Localization and Transport in Plants." Trends in Plant Science.

-

Mander, L. N. (2003). "The Chemistry of Gibberellins: An Overview." Chemical Reviews.

Sources

Technical Guide: The Mode of Action of Gibberellin A9 Methyl Ester

The following technical guide details the mode of action (MoA) of Gibberellin A9 methyl ester (GA9-Me). It is structured to address the dichotomy of this molecule: its role as a lipophilic pro-drug in higher plants (angiosperms) versus its specific activity as a pheromone (antheridiogen) in ferns (Lygodium species).

Dual Identity: Lipophilic Pro-Hormone and Pteridophyte Antheridiogen [1]

Executive Summary

Gibberellin A9 methyl ester (GA9-Me) is a diterpenoid derivative of the gibberellin biosynthetic pathway. In the context of modern plant physiology and agrochemistry, it functions primarily as a lipophilic pro-drug . Unlike bioactive free acids (e.g., GA1, GA3, GA4), GA9-Me lacks the free C6-carboxyl group required for high-affinity binding to the GID1 receptor in angiosperms. Consequently, its biological activity in crops depends entirely on metabolic bioactivation: hydrolysis to GA9 followed by 3

However, in pteridophytes (specifically schizaeaceous ferns like Lygodium japonicum), GA9-Me acts as a potent antheridiogen —a pheromone-like signal that induces the formation of male reproductive organs (antheridia) at femtomolar concentrations. This guide dissects these distinct mechanisms, providing a robust framework for researchers to investigate its uptake, metabolism, and signaling kinetics.

Chemical Identity & Physicochemical Properties

Understanding the MoA begins with the molecule's physical properties, which dictate its superior uptake compared to free acids.

-

Core Scaffold: ent-Gibberellane (C19-GA)

-

Key Functional Groups:

-

C19

C10 Lactone bridge (Characteristic of C19-GAs). -

C6-Methoxycarbonyl (Methyl ester): The determinant of lipophilicity and receptor inactivity.

-

Absence of C3-Hydroxyl: Classifies it as a precursor (requires activation to GA4).

-

-

Lipophilicity (LogP): ~3.5 (Estimated). Significantly higher than GA3 or GA4 (LogP ~0.2–0.5).

-

Implication: GA9-Me penetrates the plant cuticle and plasma membrane via passive diffusion more efficiently than the ionic free acids, which often require active transport (e.g., NPF transporters) or ion-trapping mechanisms.

-

Mode of Action 1: Angiosperms (The Pro-Drug Mechanism)

In flowering plants (Arabidopsis, Rice, Wheat), GA9-Me is biologically inactive per se. Its efficacy is driven by a "Time-Release" metabolic cascade.

The Receptor Barrier

The soluble gibberellin receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1) , requires a specific hydrogen bond network to close its N-terminal "lid" over the hormone.

-

Critical Interaction: The C6-carboxyl group of bioactive GAs forms a hydrogen bond with specific residues (e.g., Ser198 and Gly199 in OsGID1) and water molecules in the binding pocket.

-

Steric Clash: The methyl group in GA9-Me sterically hinders this fit and removes the hydrogen bond donor/acceptor capability.

-

Result: GA9-Me affinity for GID1 is negligible (

M) compared to bioactive GA4 (

The Bioactivation Cascade

To elicit a response, GA9-Me must undergo a two-step activation:

-

Hydrolysis: Methylesterases (likely members of the SABATH family or general carboxylesterases) cleave the ester bond, releasing free GA9.

-

3

-Hydroxylation: The enzyme GA3ox (Gibberellin 3-oxidase) converts GA9 to GA4 (the bioactive ligand).

Signaling Pathway Visualization

The following diagram illustrates the obligate bioactivation pathway in angiosperms compared to the direct signaling in ferns.

Figure 1: Divergent signaling pathways of GA9-Me. In Angiosperms (top), it acts as a pro-drug requiring hydrolysis. In Ferns (bottom), it acts directly or via rapid conversion as a reproductive pheromone.

Mode of Action 2: Pteridophytes (The Antheridiogen)

In ferns like Lygodium japonicum, GA9-Me is not merely a precursor but a specific hormonal signal (Antheridiogen).

-

Potency: Active at

M (100 pM) for inducing antheridia. -

Mechanism: Exogenous GA9 is rapidly methylated to GA9-Me by the prothallia.[2] The methyl ester form is the active trafficking signal that coordinates population density and sex determination (promoting maleness in neighboring prothallia).

-

Receptor Specificity: Unlike angiosperm GID1, the perception system in Lygodium has evolved to recognize the methyl ester moiety, likely to facilitate volatile or aqueous transport between individual gametophytes.

Experimental Validation Framework

To confirm the MoA in a new biological system, researchers should employ the following self-validating protocols.

Experiment A: The Hydrolysis-Dependency Test

Objective: Prove that GA9-Me activity requires conversion to free acid. Method: Comparative bioassay using esterase inhibitors.

-

System: Rice Micro-drop Assay (Waito-C dwarf mutant, deficient in GA biosynthesis).

-

Treatments:

-

Control (Solvent)

-

GA9 (10 ng/plant)

-

GA9-Me (10 ng/plant)

-

GA9-Me + BNPP (Bis-p-nitrophenyl phosphate, a non-specific esterase inhibitor).

-

-

Expected Outcome:

-

GA9 and GA9-Me alone induce shoot elongation (GA9-Me may be slower due to hydrolysis lag).

-

Crucial Result: BNPP should significantly reduce or abolish the activity of GA9-Me but not GA9. This confirms that hydrolysis is the rate-limiting activation step.

-

Experiment B: Metabolic Profiling (LC-MS/MS)

Objective: Track the conversion of GA9-Me

| Step | Protocol Detail | Technical Note |

| 1. Application | Apply deuterated GA9-Me ( | Use deuterium labeling to distinguish from endogenous GAs. |

| 2. Incubation | Harvest tissue at 1h, 6h, 12h, 24h. | Flash freeze in liquid |

| 3. Extraction | Extract in 80% MeOH with 1% Formic Acid. | Acidic pH stabilizes GAs. |

| 4. Analysis | LC-MS/MS (MRM mode). Monitor transitions for | Success Criteria: Appearance of |

References

-

Identification of Gibberellin A9 Methyl Ester as a Natural Substance Regulating Formation of Reproductive Organs in Lygodium Japonicum. Source: Planta (1979) URL:[3][Link] (Search Term: "Gibberellin A9 methyl ester Lygodium")

-

Structural basis for gibberellin recognition by its receptor GID1. Source: Nature (2005) / Shimada et al. URL:[Link] (Validates the carboxyl binding requirement).

-

Biosynthesis of GA73 Methyl Ester in Lygodium Ferns. Source: Plant Physiology (2005) URL:[Link]

-

Gibberellin Metabolism and its Regulation. Source: Annual Review of Plant Biology (2008) URL:[Link]

-

The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii. Source: The Plant Cell (2007) URL:[4][Link]

Sources

- 1. ijircce.com [ijircce.com]

- 2. Identification of gibberellin A9 methyl ester as a natural substance regulating formation of reproductive organs in Lygodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of Auxin Biosynthesis and Transport in the Antheridium and Prothalli Formation in Lygodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

Gibberellin A9 Methyl Ester: A Biosynthetic Intermediate and Phytohormone in the Plant Kingdom

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate a multitude of processes in plant growth and development, from seed germination to fruit maturation.[1][2][3] Within this extensive family, Gibberellin A9 (GA9) and its derivative, Gibberellin A9 methyl ester (GA9-me), occupy a pivotal position. While GA9 is widely recognized as a key intermediate in the biosynthesis of bioactive GAs in higher plants, GA9-me has been identified as a potent, naturally occurring signaling molecule in its own right, particularly in lower plants.[4] This guide provides a comprehensive technical overview of GA9 methyl ester, synthesizing current knowledge on its biosynthesis, metabolism, physiological functions across different plant species, and the analytical methodologies required for its robust quantification. This document is intended for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the gibberellin pathway.

The Gibberellin Biosynthetic Landscape

Gibberellins are synthesized via the terpenoid pathway, beginning in the plastids and undergoing subsequent modifications in the endoplasmic reticulum and cytosol.[2][5][6] The pathway can be broadly divided into three stages, culminating in the production of various GA molecules, only a few of which are biologically active.[2][7][8]

Stage 1 & 2: Formation of the GA Precursor The journey begins with geranylgeranyl diphosphate (GGDP), which is cyclized to form ent-kaurene.[2][9] A series of oxidation steps on the endoplasmic reticulum then converts ent-kaurene into GA12. GA12 is the first gibberellin in the pathway and serves as the universal precursor for all other GAs.[2]

Stage 3: The Non-13-Hydroxylation Pathway to GA9 From GA12, the pathway bifurcates into the 13-hydroxylation and non-13-hydroxylation pathways.[10] Gibberellin A9 is a product of the non-13-hydroxylation pathway, which is predominant in species like Arabidopsis thaliana. In this branch, GA12 is converted through a series of intermediates (GA15, GA24) to GA9. This conversion is primarily catalyzed by GA 20-oxidase (GA20ox), a 2-oxoglutarate-dependent dioxygenase.[2][9] GA9 itself is generally considered a late-stage precursor, one step away from the highly bioactive GA4, a conversion mediated by GA 3-oxidase (GA3ox).[11]

The methylation of GA9 to form Gibberellin A9 methyl ester (GA9-me) is a critical metabolic step. This conversion is catalyzed by specific methyltransferases. In Arabidopsis, the enzymes GAMT1 and GAMT2 have been shown to methylate various gibberellins.[12] While often viewed as a deactivation or transport form in some contexts, the formation of GA9-me can also represent the creation of a uniquely active hormone, as discussed below.

Physiological Roles and Occurrence in Plant Species

The function of GA9 and its methyl ester varies significantly across the plant kingdom, highlighting an evolutionary divergence in gibberellin signaling.

Role as a Precursor in Higher Plants